![molecular formula C10H9FO3 B2639666 3-(3-Fluoro-5-methoxyphenyl)prop-2-enoic acid CAS No. 628732-18-3](/img/structure/B2639666.png)
3-(3-Fluoro-5-methoxyphenyl)prop-2-enoic acid
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Description
Molecular Structure Analysis
The molecular formula of this compound is C10H9FO3 . The InChI code is 1S/C10H9FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ .Physical And Chemical Properties Analysis
The compound has a molecular weight of 196.18 . The density is 1.3±0.1 g/cm3 . The boiling point is 312.9±27.0 C at 760 mmHg .Scientific Research Applications
Synthesis and Reactions
- Synthesis and Chemical Reactions : A study discusses the synthesis of a structurally related compound, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, and its reactions with various compounds. This research demonstrates the versatility and reactivity of such compounds in chemical synthesis (Pimenova et al., 2003).
Structural and Spectroscopic Analysis
- X-ray Crystallography and Spectroscopy : Another study performed a detailed structural investigation of a related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, using X-ray crystallography and spectroscopy. This research contributes to the understanding of the molecular structure and interactions of such compounds (Venkatesan et al., 2016).
Molecular Interactions and Network Structures
- Molecular Interactions : In another study, the compound (E)-3-(4-methoxyphenyl)prop-2-enoic acid was analyzed for its molecular interactions. It was found that the molecules are linked into chains and form a three-dimensional network structure, which highlights its potential in material science and molecular engineering (Yang et al., 2006).
Material Science Applications
- Photoalignment in Liquid Crystals : A study reported on derivatives of prop-2-enoates, including those with fluoro and methoxy groups, for their ability to promote photoalignment in liquid crystals. This finding is significant for applications in liquid crystal displays and other optoelectronic devices (Hegde et al., 2013).
Antioxidant Properties
- Antioxidant Activity : Research on hydroxycinnamic acid derivatives, which are structurally similar to 3-(3-Fluoro-5-methoxyphenyl)prop-2-enoic acid, explored their radical-scavenging activities. This suggests potential applications in developing novel antioxidants (Kong et al., 2004).
Antimicrobial Properties
- Antimicrobial Activity : A related study investigated the antimicrobial properties of fatty alkenoates, including derivatives with methoxyphenyl groups. This research indicates potential for developing new antimicrobial agents (Rauf & Parveen, 2005).
properties
IUPAC Name |
(E)-3-(3-fluoro-5-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6H,1H3,(H,12,13)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYBFKQCTCBNPY-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-5-methoxyphenyl)prop-2-enoic acid |
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